N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide
Description
N-[(5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, a sulfanyl-linked indole-derived moiety at position 5, and a benzamide group modified with a morpholine sulfonyl group at position 2. The inclusion of fluorine and sulfonyl groups suggests enhanced metabolic stability and target affinity, common strategies in modern drug design .
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN6O5S2/c31-23-7-9-24(10-8-23)37-27(33-34-30(37)43-20-28(38)36-14-13-21-3-1-2-4-26(21)36)19-32-29(39)22-5-11-25(12-6-22)44(40,41)35-15-17-42-18-16-35/h1-12H,13-20H2,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAGURUSBDPLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201101350 | |
| Record name | N-[[5-[[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl]-4-(4-morpholinylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201101350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309967-82-6 | |
| Record name | N-[[5-[[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl]-4-(4-morpholinylsulfonyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=309967-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[5-[[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl]-4-(4-morpholinylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201101350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Sulfur Linkage: The indole derivative is then linked to the triazole ring through a sulfur atom, often using thiol reagents and oxidizing agents.
Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated through a nucleophilic aromatic substitution reaction.
Morpholine Sulfonylation: Finally, the morpholine sulfonyl group is added using sulfonyl chloride reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The compound has demonstrated significant potential as an anticancer agent. Research indicates that derivatives of indole, which are present in this compound, exhibit various biological activities including antitumor effects. The incorporation of a triazole moiety enhances its bioactivity against cancer cells by inhibiting key signaling pathways involved in tumor growth and metastasis .
-
Antimicrobial Properties
- Compounds similar to N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide have shown promising antimicrobial properties. The indole structure is known for its effectiveness against a range of bacterial and fungal pathogens. This suggests that the compound could be further explored for its potential in treating infections caused by resistant strains .
- Anti-inflammatory Effects
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions typically starting from commercially available indole derivatives. The following steps outline the general synthetic approach:
-
Formation of Indole Derivatives :
- Starting with 2,3-dihydroindole derivatives that are functionalized with oxoethyl groups.
-
Triazole Synthesis :
- Utilizing 1,2,4-triazole chemistry to introduce the triazole ring onto the indole scaffold through nucleophilic substitution reactions.
-
Final Coupling :
- The final step involves coupling the morpholine sulfonamide with the previously synthesized triazole-indole derivative to yield the target compound.
Case Studies
Several studies have highlighted the biological activities of related compounds:
Mechanism of Action
The mechanism of action of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among 1,2,4-Triazole Derivatives
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes, similar to the 2,4-difluorophenyl derivatives in , which showed antimicrobial activity .
- Sulfonyl vs. Methoxy Modifications: The morpholine sulfonyl group in the target compound likely improves solubility and hydrogen-bonding capacity compared to the 3-methoxy group in ’s compound .
- Heterocyclic Moieties: The indole-derived sulfanyl group in the target compound contrasts with the thiophene-pyrazole hybrid in , suggesting divergent target selectivity (e.g., indole for kinase vs. thiophene for GPCR interactions) .
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and how can intermediates be purified?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Condensation of 4-fluorophenyl isothiocyanate with a triazole precursor to form the 1,2,4-triazole core.
- Step 2 : Introduction of the morpholine-sulfonyl group via nucleophilic substitution under reflux conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
- Step 3 : Thioether linkage formation between the indole moiety and the triazole core using a coupling agent like EDCI/HOBt .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol are recommended for isolating intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the compound’s structural integrity be validated using spectroscopic techniques?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Key signals include the indole NH (~10.5 ppm), triazole CH₂ (δ 4.2–4.5 ppm), and sulfonyl group (δ 3.6–3.8 ppm for morpholine protons) .
- FT-IR : Confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) groups .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in DMSO/water (80:20) and analyze using a Bruker D8 Venture diffractometer .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfonyl-triazole intermediate?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. NaH).
- Response Surface Methodology (RSM) : Use a central composite design to identify optimal conditions. For example, higher yields (>75%) are achieved in DMF at 80°C with K₂CO₃ .
- Monitoring : Track reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:1) and adjust stoichiometry dynamically .
Q. How should researchers address contradictions between in vitro and in vivo bioactivity data for this compound?
- Methodological Answer : Common discrepancies arise from:
- Solubility/Permeability : Use logP calculations (e.g., XLogP3 ~3.5) to predict solubility. Improve bioavailability via PEGylation or co-solvent systems (e.g., 10% DMSO in saline) .
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify metabolic hotspots (e.g., sulfonyl hydrolysis). Introduce electron-withdrawing groups (e.g., CF₃) to stabilize the sulfonamide bond .
- Assay Variability : Validate in vitro results across ≥3 independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What computational methods are effective for predicting the compound’s binding affinity to kinase targets?
- Methodological Answer : Combine:
- Molecular Docking : Use AutoDock Vina with crystal structures of EGFR or PI3K (PDB IDs: 1M17, 2RDO). Prioritize poses with hydrogen bonds to the triazole NH and sulfonyl oxygen .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates stable binding) .
- QSAR Models : Train models on datasets with IC₅₀ values of analogous triazole-sulfonamides to predict activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
